![molecular formula C14H11ClN4O B2547724 2-(4-氯苯基)-N-(吡唑并[1,5-a]嘧啶-6-基)乙酰胺 CAS No. 2034234-82-5](/img/structure/B2547724.png)

2-(4-氯苯基)-N-(吡唑并[1,5-a]嘧啶-6-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

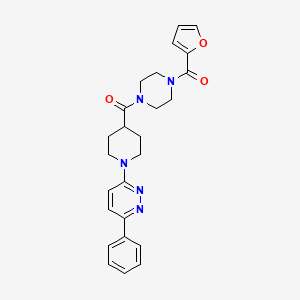

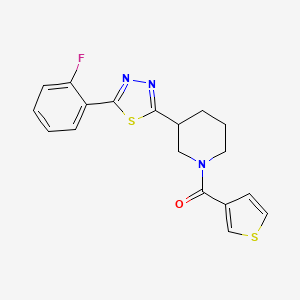

The compound 2-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a chemical entity that features a 4-chlorophenyl group and a pyrazolo[1,5-a]pyrimidin-6-yl group attached to an acetamide moiety. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and the chemistry involved in their synthesis and molecular interactions.

Synthesis Analysis

The synthesis of related compounds involves the use of N-aryl-2-chloroacetamides as electrophilic building blocks. These precursors are utilized to form ring-annulated products, such as thiazolo[3,2-a]pyrimidinones, through a process that eliminates by-products like aniline or 2-aminobenzothiazole to achieve acceptable product yields. The synthesis route is confirmed by analytical and spectral studies, as well as single crystal X-ray data .

Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, reveals that the chlorophenyl ring is oriented at a slight angle with respect to the thiazole ring. This orientation is specific to the compound and may differ for 2-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide. However, it indicates the potential for varied molecular conformations in related acetamides .

Chemical Reactions Analysis

The chemical reactions involving these compounds are not explicitly detailed in the provided papers. However, the formation of hydrogen bonds and halogen-arene interactions are common in the crystal structures of related acetamides. These interactions can influence the reactivity and stability of the compounds, as well as their potential to form further chemical complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide can be inferred from related structures. For instance, intermolecular interactions such as C—H⋯O hydrogen bonds and C—Cl⋯π(arene) interactions can dictate the crystal packing and, consequently, the melting points, solubility, and other physical properties of these compounds. The presence of halogen atoms like chlorine and iodine can also affect the density and polarizability of the molecules .

科学研究应用

抗肿瘤活性

研究人员合成了一系列吡唑并[3,4-d]嘧啶衍生物,包括与2-(4-氯苯基)-N-(吡唑并[1,5-a]嘧啶-6-基)乙酰胺结构相关的化合物,评估它们的抗肿瘤活性。值得注意的是,这些化合物显示出对人类乳腺腺癌细胞系(MCF7)具有潜在的活性,其中一些衍生物与参考抗肿瘤药物多柔比星相比表现出轻度至中度的活性。合成和表征这些衍生物的重点突显了对新型抗癌药物的持续搜索(El-Morsy, El-Sayed, & Abulkhair, 2017)。

抗微生物和抗癌药物

一项关于具有吡唑并[4,3-d]-嘧啶衍生物作为核心结构的新型吡唑衍生物的研究揭示了它们作为抗微生物和抗癌药物的潜力。合成方法导致了一些化合物对特定细胞系显示出比参考药物多柔比星更高的抗癌活性。这项研究突显了吡唑并[1,5-a]嘧啶-6-基衍生物在开发新的治疗剂方面的多功能性(Hafez, El-Gazzar, & Al-Hussain, 2016)。

光化学和热化学性质

对苯并噻唑酮乙酰胺类似物的研究,包括具有4-氯苯基和吡唑并[1,5-a]嘧啶-6-基基团的化合物,为了解它们的光化学和热化学性质提供了见解。这些研究对于了解这些化合物在染料敏化太阳能电池(DSSCs)中的潜在应用和作为光捕集剂的效率至关重要。对它们的非线性光学(NLO)活性和配体-蛋白质相互作用的研究进一步扩展了它们在科学应用领域的范围(Mary et al., 2020)。

非线性光学性质

研究了有机晶体的非线性光学性质,包括2-(4-氯苯基)-N-(吡啶-2-基)乙酰胺,以了解它们在光学器件中的行为。这项研究对于光子应用的发展至关重要,例如光开关和调制器,展示了结构变化在增强材料性能方面对技术进步的重要性(Castro et al., 2017)。

合成和生物评价

已经探讨了吡唑嘧啶衍生物的合成和生物评价,这些衍生物包含了感兴趣的核心结构,用于它们的抗癌和抗5-脂氧合酶活性。这些研究有助于开发具有潜在应用于治疗癌症和炎症相关疾病的新型治疗剂(Rahmouni et al., 2016)。

作用机制

While the specific mechanism of action for “2-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide” is not mentioned, pyrazolo[1,5-a]pyrimidines are known to have beneficial properties as antimetabolites in purine biochemical reactions . They have been reported to exhibit a broad range of biological activities .

未来方向

Pyrazolo[1,5-a]pyrimidines have attracted wide pharmaceutical interest due to their antitrypanosomal activity, antischistosomal activity, and other activities such as HMG-CoA reductase inhibitors, COX-2 selective inhibitors, AMP phosphodiesterase inhibitors, KDR kinase inhibitors, selective peripheral benzodiazepine receptor ligaments, antimicrobial agents, and as antianxiety agents . Therefore, future research may focus on exploring these biological activities further and developing new therapeutic applications for these compounds.

属性

IUPAC Name |

2-(4-chlorophenyl)-N-pyrazolo[1,5-a]pyrimidin-6-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4O/c15-11-3-1-10(2-4-11)7-14(20)18-12-8-16-13-5-6-17-19(13)9-12/h1-6,8-9H,7H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIBBRAJIIXZIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NC2=CN3C(=CC=N3)N=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2547641.png)

![methyl 2-(8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2547642.png)

![5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2547646.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)acrylamide](/img/structure/B2547652.png)

![(E)-2-Cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2547655.png)

![(Z)-2-Cyano-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B2547661.png)